

"Malic acid 4-methyl ester" molecular formula C₅H₈O₅

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Compound of Interest

Compound Name: Malic acid 4-Me ester

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Technical Guide: Malic Acid 4-Methyl Ester (C₅H₈O₅)

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a technical overview of Malic acid 4-methyl ester (CAS No. 66178-02-7), a monomethyl ester of malic acid. The information presented herein is based on currently available chemical data. It is important to note that extensive research on the biological activity, specific synthesis protocols, and metabolic pathways of this particular ester is limited in publicly accessible scientific literature. Therefore, this guide also includes generalized experimental methodologies that can be adapted for the study of this compound.

Chemical and Physical Properties

Malic acid 4-methyl ester is an organic compound with the molecular formula C₅H₈O₅. It is structurally defined as the methyl ester of malic acid at the C4 position. The (S)-enantiomer is typically the naturally occurring form.

Table 1: Physicochemical Properties of Malic Acid 4-Methyl Ester

Property	Value	Source
CAS Number	66178-02-7	[1] [2] [3]
Molecular Formula	C5H8O5	[1] [4]
Molecular Weight	148.11 g/mol	[1] [3]
IUPAC Name	2-Hydroxy-4-methoxy-4-oxobutanoic acid	[1]
Synonyms	(S)-2-Hydroxybutanedioic acid 4-methyl ester, Malic acid 4-Me ester	[1] [4]
Physical Form	Crystalline solid	[2] [3]
Boiling Point	357.7 ± 27.0 °C (Predicted)	[1]
Density	1.383 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	3.49 ± 0.23 (Predicted)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1] [2]

Occurrence and Synthesis

Natural Occurrence

Malic acid 4-methyl ester has been identified as a natural product that can be isolated from the herbs of *Saccharum sinense*, a species of sugarcane.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Synthesis

While specific, detailed synthesis protocols for Malic acid 4-methyl ester are not widely published, it can be generally synthesized through the esterification of malic acid. This typically involves reacting malic acid with methanol in the presence of an acid catalyst. The selective esterification of the C4 carboxylic acid group over the C1 carboxylic acid would require specific reaction conditions or protecting group strategies.

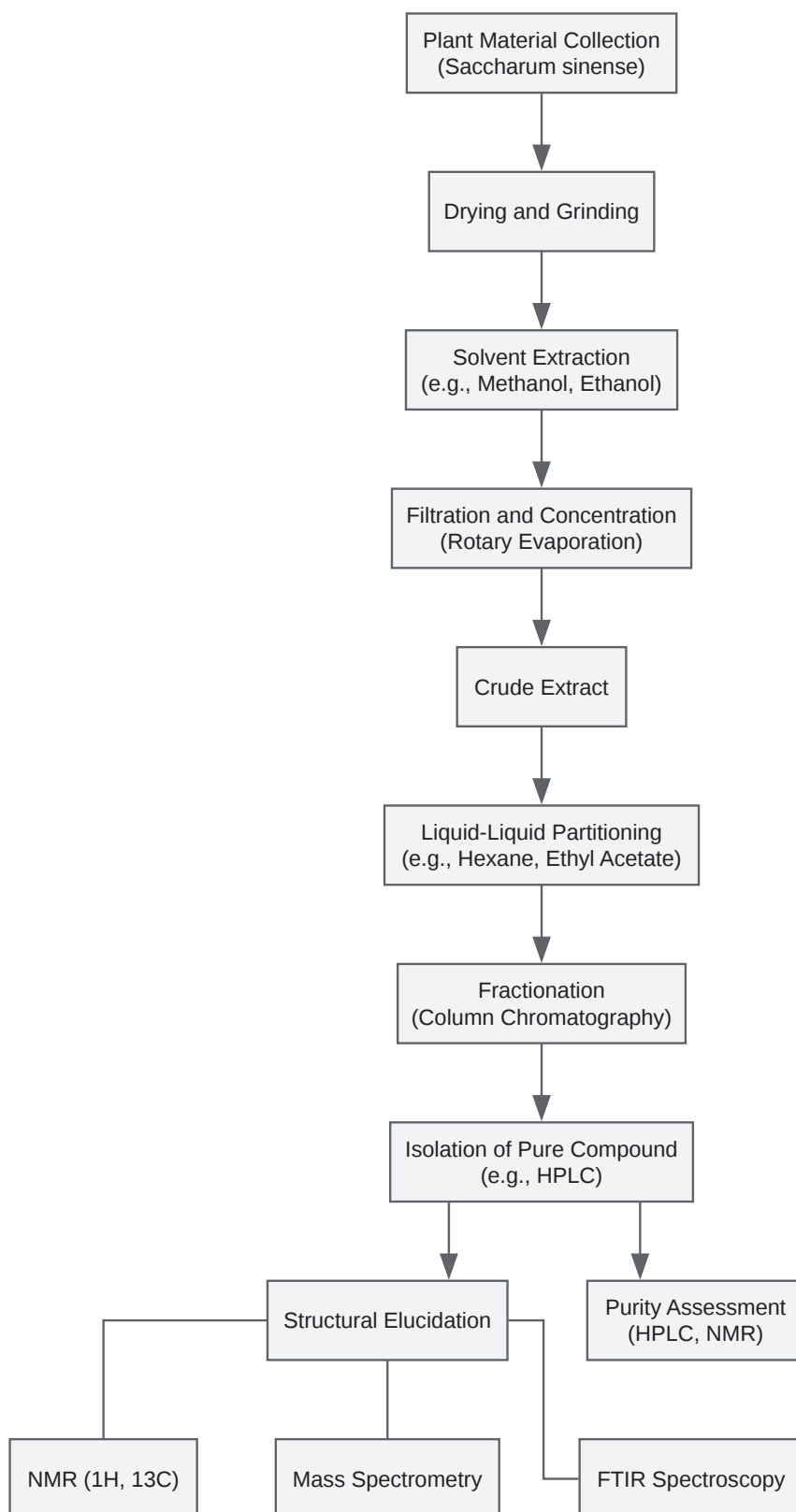
Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the involvement of Malic acid 4-methyl ester in any signaling pathways. Malic acid itself is a key intermediate in the citric acid cycle, and its esters can exhibit various biological properties.[6] However, the specific effects of methylating the C4 position have not been extensively studied. Further research is required to elucidate the pharmacological and physiological roles of this compound.

Experimental Protocols

Due to the lack of specific published experimental data for Malic acid 4-methyl ester, this section provides a generalized workflow for the isolation and characterization of this compound from a natural source like *Saccharum sinense*.

General Workflow for Natural Product Isolation and Characterization



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Generalized workflow for natural product isolation.

Detailed Methodologies

1. Plant Material Preparation:

- Collect fresh aerial parts of *Saccharum sinense*.
- Wash the plant material thoroughly with distilled water to remove any debris.
- Air-dry the material in the shade for several days or use a laboratory oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking. The ratio of plant material to solvent is typically 1:10 (w/v).
- Filter the mixture through filter paper or a sintered glass funnel to separate the extract from the solid residue.
- Repeat the extraction process with the residue to ensure complete extraction.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
- Separate the layers and concentrate each fraction using a rotary evaporator.
- Subject the most promising fraction (based on preliminary screening) to column chromatography over silica gel or Sephadex.

- Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on their polarity.

4. Isolation and Purification:

- Collect the fractions from column chromatography and monitor them by thin-layer chromatography (TLC).
- Combine fractions with similar TLC profiles and concentrate them.
- Further purify the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

5. Structural Elucidation and Purity Assessment:

- Determine the structure of the isolated compound using spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR to determine the carbon-hydrogen framework.
 - Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
- Assess the purity of the final compound using analytical HPLC and NMR.

Conclusion

Malic acid 4-methyl ester is a known natural product with a defined chemical structure. However, the scientific community has yet to fully explore its biological functions and potential applications. The methodologies outlined in this guide provide a framework for researchers to isolate and study this compound, which may lead to new discoveries in the fields of natural product chemistry and drug development. Further investigation into its synthesis, biological activity, and mechanism of action is highly encouraged.

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